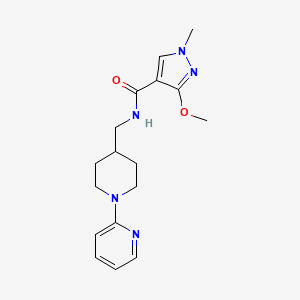

3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-21-12-14(17(20-21)24-2)16(23)19-11-13-6-9-22(10-7-13)15-5-3-4-8-18-15/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLIHZSICABYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 2034507-73-6, is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structure features a pyrazole core substituted with methoxy and piperidine moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034507-73-6 |

| Molecular Formula | C₁₇H₂₃N₅O₂ |

| Molecular Weight | 329.4 g/mol |

Anticancer Properties

Recent studies have indicated that compounds featuring the 1H-pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives similar to 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide have shown efficacy against:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Renal Cancer

In vitro assays demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Targeting Specific Kinases : Preliminary studies suggest that it may inhibit kinases involved in cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the biological activity of related pyrazole compounds:

- Study on MDA-MB-231 Cells : A derivative showed a significant reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment.

- Animal Models : In vivo studies using xenograft models demonstrated that administration of similar compounds led to tumor size reduction, indicating effective systemic activity against established tumors .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole core, which is a well-known scaffold in drug discovery due to its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring through condensation reactions, followed by functionalization to introduce methoxy and piperidine groups.

Synthesis Overview

- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Functionalization : Subsequent steps involve introducing methoxy and piperidine moieties through alkylation or acylation reactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. Studies have shown that 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Demonstrated effectiveness against MDA-MB-231 cells.

- Liver Cancer : Inhibitory effects on HepG2 cell lines.

These findings suggest that the compound may interfere with cellular pathways involved in cancer progression, potentially acting as an anti-proliferative agent .

Other Pharmacological Activities

In addition to its anticancer effects, this compound has been evaluated for other biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Antimicrobial Activity : Some studies highlight the antibacterial and antifungal properties of pyrazole derivatives, making them candidates for treating infectious diseases .

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated several pyrazole derivatives for their anticancer activity. The results indicated that compounds similar to 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives, including the target compound. The study demonstrated that these compounds could reduce inflammation markers in vitro and in vivo models, suggesting a promising avenue for developing new anti-inflammatory medications .

Q & A

Basic: What are the common synthetic routes for 3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide?

Synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Reacting a pyrazole-4-carbonyl chloride derivative (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride) with a substituted amine, such as (1-(pyridin-2-yl)piperidin-4-yl)methanamine, under anhydrous conditions. Triethylamine is often used as a catalyst to neutralize HCl byproducts .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for improved solubility and reaction efficiency. For example, DMF facilitates nucleophilic substitution in heterocyclic systems .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via LCMS and HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR spectroscopy : Identifies proton environments (e.g., methoxy groups at δ 3.85 ppm, pyridinyl protons at δ 8.56 ppm) and confirms regiochemistry .

- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z 392.2) and purity (>98%) .

- HPLC : Quantifies purity (e.g., 97–99%) and detects trace impurities .

- Infrared spectroscopy (IR) : Confirms carbonyl (C=O) stretching vibrations (~1650 cm⁻¹) and amine N-H bonds .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization strategies include:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during acyl chloride formation .

- Catalyst selection : Use of K₂CO₃ or triethylamine enhances nucleophilicity of amine intermediates .

- Solvent screening : Ethanol or methanol improves solubility of polar intermediates, while DMF accelerates coupling reactions .

- Process automation : Continuous-flow reactors reduce reaction times and improve reproducibility .

Advanced: What computational methods are used to predict the biological activity of this compound?

- Molecular docking : Simulates binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Pyridinyl and piperidinyl moieties are critical for hydrophobic interactions .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity trends .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Advanced: How do researchers address contradictions in biological activity data across different studies?

- Structural analogs comparison : Substitutions on the pyridinyl or piperidinyl rings can drastically alter activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Dose-response standardization : Replicates assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Aggregates data from multiple studies to identify consensus targets (e.g., kinase inhibition) .

Basic: What are the key structural features of this compound that influence its pharmacological activity?

- Methoxy group : Enhances lipophilicity and membrane permeability .

- Pyridinyl-piperidinyl scaffold : Facilitates hydrogen bonding with ATP-binding pockets in kinases .

- Amide linker : Stabilizes the bioactive conformation and resists enzymatic hydrolysis .

Advanced: What strategies are employed to enhance the metabolic stability of this pyrazole-carboxamide derivative?

- Isosteric replacement : Substituting the methoxy group with a trifluoromethyl group reduces oxidative metabolism .

- Piperidine ring modification : Introducing sp³-hybridized carbons (e.g., 4-methylpiperidine) slows CYP450-mediated degradation .

- Prodrug design : Masking the amide as an ester improves oral bioavailability .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- Waste disposal : Neutralize with 10% NaOH before discarding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.